molecular formula C14H27NO2 B12610646 1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester CAS No. 651053-92-8

1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester

Cat. No.: B12610646
CAS No.: 651053-92-8
M. Wt: 241.37 g/mol
InChI Key: VDKHDPHBJFUHGN-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H27NO2. This compound is known for its unique structure, which includes a piperidine ring substituted with a 1-methylpropyl group and a 1,1-dimethylethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester typically involves the esterification of 4-(1-methylpropyl)piperidine-1-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

    1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of a tert-butyl ester group.

    1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, ethyl ester: This compound features an ethyl ester group, which may result in different chemical properties and reactivity.

    1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, propyl ester: The presence of a propyl ester group can influence the compound’s solubility and interaction with other molecules.

The uniqueness of this compound lies in its specific ester group, which can affect its reactivity and applications in various fields.

Properties

CAS No.

651053-92-8

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

tert-butyl 4-butan-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C14H27NO2/c1-6-11(2)12-7-9-15(10-8-12)13(16)17-14(3,4)5/h11-12H,6-10H2,1-5H3

InChI Key

VDKHDPHBJFUHGN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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